molecular formula C16H17NO2 B276566 2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid

2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid

Cat. No. B276566
M. Wt: 255.31 g/mol
InChI Key: IXZNTWRMSDDDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the anthranilic acid derivatives class of NSAIDs and is structurally related to other drugs such as ibuprofen and naproxen. In

Mechanism of Action

Mefenamic acid works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Specifically, it inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking this enzyme, 2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid acid reduces the amount of prostaglandins in the body, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects
Mefenamic acid has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, it has been shown to reduce the expression of COX-2, which is involved in the production of prostaglandins. Mefenamic acid has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid acid in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it a useful tool for studying the effects of prostaglandin inhibition on various biological processes. However, one limitation of using 2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid acid is that it can have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid acid. One area of interest is its potential use in treating Alzheimer's disease. Mefenamic acid has been shown to reduce the production of amyloid beta, which is a protein that is involved in the development of Alzheimer's disease. Additionally, it has been investigated for its potential use in treating cancer, as it has been shown to have anti-tumor effects in vitro. Finally, there is interest in developing 2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid acid derivatives that have improved pharmacokinetic properties, such as increased bioavailability and longer half-life. These derivatives may be useful in developing more effective treatments for pain and inflammation.

Synthesis Methods

Mefenamic acid can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoic acid with 2-methylbenzylamine to form 2-methyl-3-[(2-methylbenzyl)amino]benzoic acid chloride. The resulting compound is then treated with sodium hydroxide to form 2-Methyl-3-[(2-methylbenzyl)amino]benzoic acid acid.

Scientific Research Applications

Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including menstrual pain, dental pain, and postoperative pain. Additionally, it has been investigated for its potential use in treating other conditions such as Alzheimer's disease, cancer, and osteoarthritis.

properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-methyl-3-[(2-methylphenyl)methylamino]benzoic acid

InChI

InChI=1S/C16H17NO2/c1-11-6-3-4-7-13(11)10-17-15-9-5-8-14(12(15)2)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19)

InChI Key

IXZNTWRMSDDDJC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC2=CC=CC(=C2C)C(=O)O

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=CC(=C2C)C(=O)O

Origin of Product

United States

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